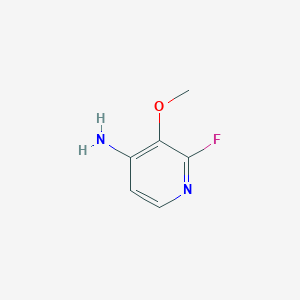
5-Morpholino-3-(4-(trifluoromethoxy)phenethoxy)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Morpholino-3-(4-(trifluoromethoxy)phenethoxy)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene core. One common method involves the use of Lawesson’s reagent for thiophene ring formation . The morpholino group is then introduced through nucleophilic substitution reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
5-Morpholino-3-(4-(trifluoromethoxy)phenethoxy)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the morpholino and phenethoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halides and organometallic compounds are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction can yield various reduced derivatives of the compound.
科学的研究の応用
5-Morpholino-3-(4-(trifluoromethoxy)phenethoxy)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an inhibitor of Mycobacterium tuberculosis.
Medicine: Explored for its potential therapeutic effects, particularly in treating tuberculosis.
作用機序
The compound exerts its effects by targeting the QcrB subunit of the menaquinol cytochrome c oxidoreductase, which is part of the bc1-aa3-type cytochrome c oxidase complex. This complex is responsible for driving oxygen-dependent respiration in Mycobacterium tuberculosis . By inhibiting this target, the compound disrupts the bacterial respiratory chain, leading to its antibacterial effects.
類似化合物との比較
Similar Compounds
N-(1-propanoylpiperidin-4-yl)-N′-[4-(trifluoromethoxy)phenyl]urea: Another compound containing the trifluoromethoxyphenyl group, known for its inhibitory effects on soluble epoxide hydrolase.
(S)-N-[3-fluoro-4-(trifluoromethoxy)phenyl]-N′-[1-(2-methylbutanoyl)piperidin-4-yl]urea: A similar compound used in clinical trials for various diseases.
Uniqueness
5-Morpholino-3-(4-(trifluoromethoxy)phenethoxy)thiophene-2-carboxamide is unique due to its specific structure, which combines a morpholino group, a thiophene ring, and a trifluoromethoxyphenethoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C18H19F3N2O4S |
|---|---|
分子量 |
416.4 g/mol |
IUPAC名 |
5-morpholin-4-yl-3-[2-[4-(trifluoromethoxy)phenyl]ethoxy]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H19F3N2O4S/c19-18(20,21)27-13-3-1-12(2-4-13)5-8-26-14-11-15(28-16(14)17(22)24)23-6-9-25-10-7-23/h1-4,11H,5-10H2,(H2,22,24) |
InChIキー |
JWPOWZHXEKLGIV-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=CC(=C(S2)C(=O)N)OCCC3=CC=C(C=C3)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


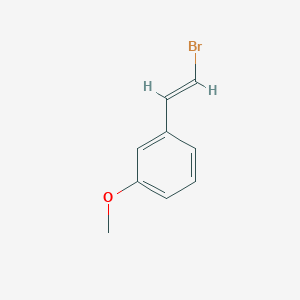
![6-phenyl-5H-[1,3]dioxolo[4,5-f]benzimidazole](/img/structure/B13648529.png)
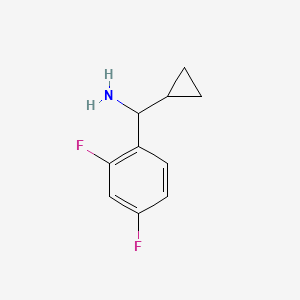
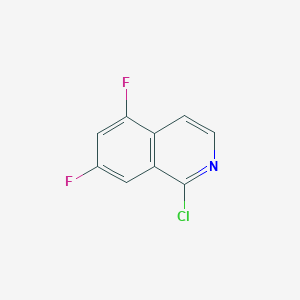
![4-{4-[2-(4-hydroxyphenyl)diazen-1-yl]phenoxy}-N-methylpyridine-2-carboxamide](/img/structure/B13648541.png)


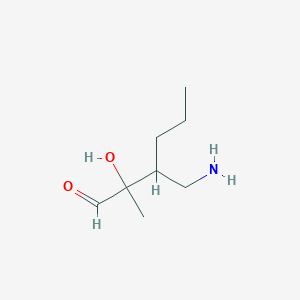
![tert-butyl N-{6-aminospiro[3.3]heptan-2-yl}carbamate dihydrochloride](/img/structure/B13648567.png)
